![molecular formula C10H9Cl B579520 [(1E,3E)-4-Chloro-1,3-butadienyl]benzene CAS No. 18684-87-2](/img/structure/B579520.png)
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” is a chemical compound with the molecular formula C10H9Cl . It is related to other compounds such as (E,E)-1,4-Diphenyl-1,3-butadiene and [(1E,3E)-4-Bromo-1,3-butadien-1-yl]benzene .
Synthesis Analysis
The synthesis of related compounds, such as (1E,3E)-1,4-diarylbuta-1,3-dienes, has been achieved via an intermolecular Heck reaction of olefins and β-bromostyrenes promoted by μ-OMs palladium–dimer complex . This method has been successful in producing 1,4-conjugated dienes with good yield (up to 82%) .Molecular Structure Analysis
The molecular structure of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” can be analyzed based on its molecular formula, C10H9Cl . It is likely to have a structure similar to its related compounds, such as (E,E)-1,4-Diphenyl-1,3-butadiene .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” can be inferred from its molecular formula, C10H9Cl . It is likely to have properties similar to its related compounds, such as (E,E)-1,4-Diphenyl-1,3-butadiene .Scientific Research Applications
Stereochemistry in Friedel-Crafts Reactions : The Friedel-Crafts alkylation of benzene with related compounds, like 2-methyloxetane, demonstrates the complex stereochemical courses in such reactions. These findings are significant for understanding the mechanisms of similar reactions involving [(1E,3E)-4-Chloro-1,3-butadienyl]benzene (Segi et al., 1982).
Ligand Synthesis for Organotransition Metal Compounds : Compounds structurally related to [(1E,3E)-4-Chloro-1,3-butadienyl]benzene are synthesized for use as ligands in organotransition metal compounds. This has implications in catalysis and materials science (Kong & Ahn, 1997).
Formation of Iodobenzene Derivatives : The iodine-induced intramolecular cyclization of related compounds leads to the formation of iodobenzene derivatives, showcasing a method for synthesizing complex aromatic compounds (Matsumoto, Takase, & Ogura, 2008).
Alkyl Allylic Ethers Synthesis : The gold(I)-catalyzed intermolecular hydroalkoxylation of allenes demonstrates efficient routes to alkyl allylic ethers. Such reactions involving [(1E,3E)-4-Chloro-1,3-butadienyl]benzene can be of significant interest in organic synthesis (Zhang & Widenhoefer, 2008).
Study on 1,3-Butadiene Metabolites : The bioactivation of 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, was studied, revealing insights into the metabolic pathways and potential toxicity of related compounds (Wang et al., 2018).
HDAC Inhibitory Activity : The introduction of the 1,3-butadienyl moiety into certain chemical structures showed significant effects on histone deacetylase (HDAC) inhibitory activity, indicating potential applications in pharmacology (Mai et al., 2004).
Photolysis and Discharge-Driven Pathways : A study on the photolysis and discharge-driven pathways of 1,3-butadiene provides insights into the formation of aromatic compounds, which may be applicable to [(1E,3E)-4-Chloro-1,3-butadienyl]benzene (Newby et al., 2007).
Future Directions
The synthesis of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” and related compounds is an active area of research. For instance, the development of new catalyst systems for the construction of 1,3-diene units (both symmetrical and unsymmetrical ones) with good chemical selectivity is an attractive goal . Furthermore, fluorescence studies of dienes have shown that some of them may have potential applications as luminescent clusters .
properties
IUPAC Name |
[(1E,3E)-4-chlorobuta-1,3-dienyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQSWRZSFAZZQG-KBXRYBNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

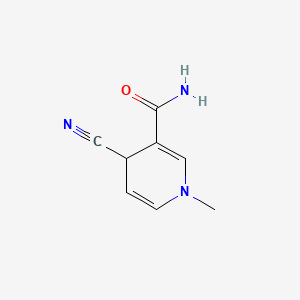

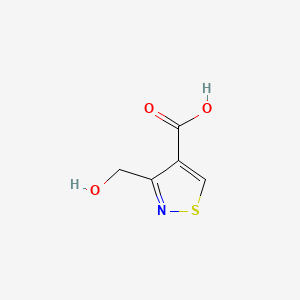
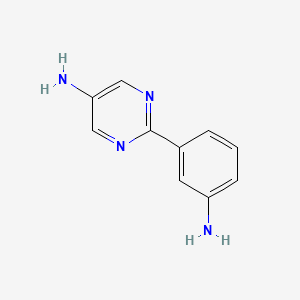
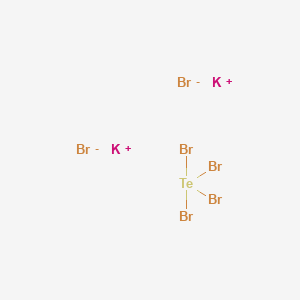
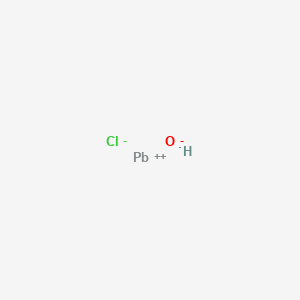
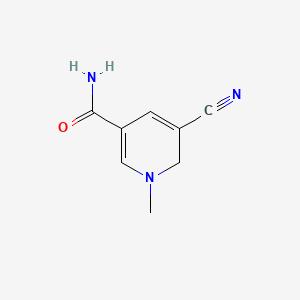
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

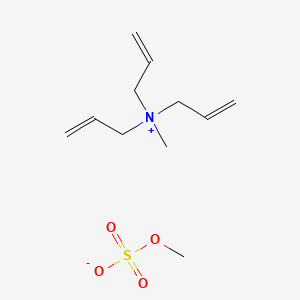
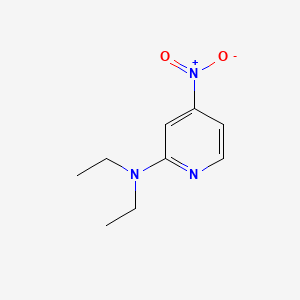
![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)
![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)